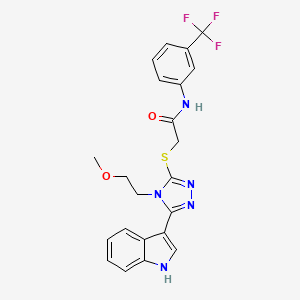

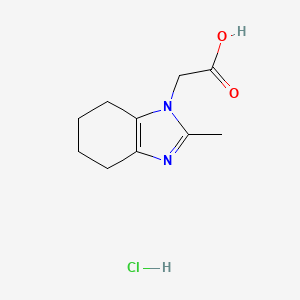

![molecular formula C11H15NO2 B2692165 trans-2-[(6-Methylpyridin-3-yl)oxy]cyclopentan-1-ol CAS No. 2413365-17-8](/img/structure/B2692165.png)

trans-2-[(6-Methylpyridin-3-yl)oxy]cyclopentan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “trans-2-[(6-Methylpyridin-3-yl)oxy]cyclopentan-1-ol” is characterized by its IUPAC name (1R,2R)-2-((6-methylpyridin-3-yl)oxy)cyclopentan-1-ol . The InChI code for this compound is 1S/C11H15NO2/c1-8-5-6-9(7-12-8)14-11-4-2-3-10(11)13/h5-7,10-11,13H,2-4H2,1H3/t10-,11-/m1/s1 . The molecular weight of this compound is 193.25 .Physical And Chemical Properties Analysis

The physical form of “trans-2-[(6-Methylpyridin-3-yl)oxy]cyclopentan-1-ol” is an oil .Scientific Research Applications

Heterocyclic Compounds in Pharmacology

Heterocyclic compounds, particularly those with cyanopyridine scaffolds, are crucial in medicinal chemistry due to their diverse biological activities. These activities include anticancer, antibacterial, antifungal, sedative, cardiotonic agents, and HIV-1 non-nucleoside reverse transcriptase inhibitors. The high reactivity of these scaffolds makes them valuable intermediates in organic synthesis, indicating potential applications of trans-2-[(6-Methylpyridin-3-yl)oxy]cyclopentan-1-ol in similar pharmacological roles (Ghosh et al., 2015).

Catalytic Oxidation of Cyclohexene

Research on the selective catalytic oxidation of cyclohexene, leading to a variety of industrially significant intermediates, highlights the potential of trans-2-[(6-Methylpyridin-3-yl)oxy]cyclopentan-1-ol in contributing to synthetic and catalytic chemistry. Controlled oxidation can yield valuable products for the chemical industry, suggesting that compounds like trans-2-[(6-Methylpyridin-3-yl)oxy]cyclopentan-1-ol may find applications in developing new catalytic processes or as intermediates (Cao et al., 2018).

Cyclodextrins and Supramolecular Chemistry

The study of cyclodextrins, which are known for their ability to form inclusion complexes, underscores the importance of structural manipulation in altering the properties of compounds. This suggests that trans-2-[(6-Methylpyridin-3-yl)oxy]cyclopentan-1-ol could be investigated for its ability to form similar complexes, potentially leading to applications in drug delivery, food flavoring, and environmental protection (Valle, 2004).

Redox Signaling and Oxidative Stress

The role of hydrogen peroxide in mediating intracellular signal transduction via oxidation of cysteine residues in signaling proteins points to the broader importance of reactive oxygen species in biology. This highlights a potential area of research for trans-2-[(6-Methylpyridin-3-yl)oxy]cyclopentan-1-ol in studying redox regulation and the development of therapeutic strategies targeting oxidative stress (Paulsen & Carroll, 2010).

properties

IUPAC Name |

(1R,2R)-2-(6-methylpyridin-3-yl)oxycyclopentan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8-5-6-9(7-12-8)14-11-4-2-3-10(11)13/h5-7,10-11,13H,2-4H2,1H3/t10-,11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCODYYTPACVRP-GHMZBOCLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)OC2CCCC2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C=C1)O[C@@H]2CCC[C@H]2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-[(6-Methylpyridin-3-yl)oxy]cyclopentan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

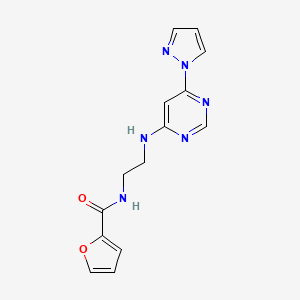

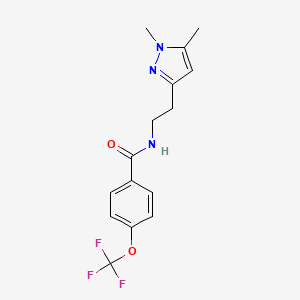

![7-(3-chloro-4-methylphenyl)-N-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2692082.png)

![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2692083.png)

![2-[1,4]Diazepan-1-yl-1H-benzoimidazole](/img/structure/B2692086.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2-thienyl)propanenitrile](/img/structure/B2692087.png)

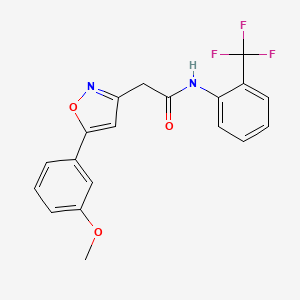

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2692089.png)

![[2-Methyl-1-oxo-1-[(4-thiophen-3-ylthiophen-2-yl)methylamino]propan-2-yl] acetate](/img/structure/B2692091.png)

![diethyl 5-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2692095.png)

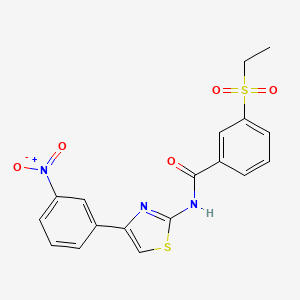

![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2692104.png)